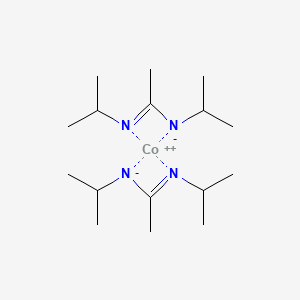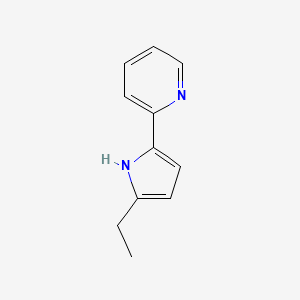
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine, also known as DMPP, is an organic compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in various laboratory experiments, medical treatments, and research studies. DMPP is an important compound due to its ability to act as a catalyst in various reactions, and its ability to interact with biological systems.
Mécanisme D'action
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to interact with biological systems due to its ability to act as a catalyst in various reactions. It is able to catalyze the oxidation of various substrates, such as alcohols and aldehydes. It is also able to catalyze the hydrolysis of various esters, such as carboxylic acids and amides. Additionally, this compound is able to catalyze the formation of various polymers, such as polyurethanes and polyamides.
Biochemical and Physiological Effects
This compound is able to interact with biological systems due to its ability to act as a catalyst in various reactions. It is able to catalyze the oxidation of various substrates, such as alcohols and aldehydes. Additionally, this compound is able to catalyze the hydrolysis of various esters, such as carboxylic acids and amides. Furthermore, this compound is able to catalyze the formation of various polymers, such as polyurethanes and polyamides.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in laboratory experiments provides several advantages. One of the main advantages is that it is relatively easy to synthesize and is cost-effective. Additionally, this compound is able to catalyze various reactions, making it useful in the synthesis of various organic compounds. Furthermore, this compound is able to interact with biological systems, making it useful in the synthesis of various polymers. However, there are some limitations to the use of this compound in laboratory experiments. One of the main limitations is that it is not very stable and can easily decompose. Additionally, this compound can be toxic if not handled properly.
Orientations Futures
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in scientific research is expected to increase in the future. One of the main future directions is the development of new methods for the synthesis of this compound. Additionally, researchers are exploring the use of this compound in the synthesis of various polymers, such as polyurethanes and polyamides. Furthermore, research is being conducted on the use of this compound in the synthesis of various pharmaceuticals. Additionally, researchers are exploring the use of this compound in the synthesis of various natural products. Finally, researchers are exploring the use of this compound in the synthesis of various nanomaterials.
Méthodes De Synthèse
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alcohol. In the Wittig reaction, an alkyl halide is reacted with a phosphorus ylide to form an alkene. Both reactions are relatively simple and are commonly used in organic synthesis.
Applications De Recherche Scientifique
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is used in various scientific research applications due to its ability to act as a catalyst in various reactions. It is used in the synthesis of various organic compounds, such as pharmaceuticals, natural products, and polymers. It is also used in the synthesis of various polymers, such as polyurethanes and polyamides. Additionally, this compound is used in the synthesis of various polymers, such as polyesters and polycarbonates.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c1-35-28-22-20-26(21-23-28)31-29(19-11-14-24-12-5-2-6-13-24)30(25-15-7-3-8-16-25)33-32(34-31)27-17-9-4-10-18-27/h2-10,12-13,15-18,20-23H,11,14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOWCKUJJVZUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2CCCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)




![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)






